BenchChemオンラインストアへようこそ!

UFP-512

Opioid Receptor Receptor Binding Selectivity

UFP-512 is a research-grade delta-opioid receptor agonist distinguished by G-protein biased signaling over β-arrestin-mediated internalization, conferring a lack of tolerance in vivo and absent pro-convulsant activity. This unique profile ensures reproducible results in mood, chronic pain, and neuroprotection studies. High-purity, batch-certified material for reliable preclinical research. For R&D use only.

Molecular Formula C31H33N5O5
Molecular Weight 555.6 g/mol
Cat. No. B1683366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUFP-512
Synonyms2',6'-dimethyltyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1H-benzimidazol-2-yl)(carboxymethyl)methylamide
Dmt-Tic-NH-CH(CH2-COOH)-Bid
UFP 512
UFP-512
UFP512
Molecular FormulaC31H33N5O5
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O
InChIInChI=1S/C31H33N5O5/c1-17-11-21(37)12-18(2)22(17)14-23(32)31(41)36-16-20-8-4-3-7-19(20)13-27(36)30(40)35-26(15-28(38)39)29-33-24-9-5-6-10-25(24)34-29/h3-12,23,26-27,37H,13-16,32H2,1-2H3,(H,33,34)(H,35,40)(H,38,39)/t23-,26-,27-/m0/s1
InChIKeyUSVQTDLSVBRMCR-YGPDHOBYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UFP-512: A Highly Selective and Potent Delta-Opioid Receptor (DOR) Agonist for Neuroscience Research


The compound (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid, commonly known as UFP-512 or H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid, is a synthetic peptidomimetic and a novel, highly selective agonist of the delta-opioid receptor (DOR) [1]. It is characterized by a core Dmt-Tic pharmacophore and exhibits very high in vitro affinity (pKi = 10.20) and >150-fold selectivity for DOP over MOP and KOP receptors [2]. This compound is a valuable research tool for investigating DOR-mediated signaling pathways in areas such as mood disorders, chronic pain, and neuroprotection.

Why UFP-512 Cannot Be Substituted by Other DOR Agonists Like DPDPE or SNC80


While several delta-opioid receptor (DOR) agonists exist, UFP-512 demonstrates a unique pharmacological profile that precludes simple substitution with other in-class compounds. UFP-512 exhibits a distinctive combination of high potency, DOR selectivity, a favorable signaling bias profile (i.e., strong bias toward G protein-mediated cyclase inhibition over β-arrestin-mediated receptor internalization [1]), and a unique in vivo profile characterized by a lack of tolerance following chronic administration [2]. Furthermore, unlike some other DOR agonists such as SNC80, UFP-512 has not been associated with pro-convulsant activity in preclinical models, potentially offering a wider therapeutic window for research into mood and pain disorders. These differentiated properties are critical for reproducible and interpretable experimental results.

Quantitative Evidence for UFP-512: Differentiated DOR Agonist Profile vs. Comparators


UFP-512 Exhibits Sub-Nanomolar Affinity and Superior DOR Selectivity Compared to Peptide Agonist DPDPE

UFP-512 demonstrates very high affinity for the human delta-opioid receptor (DOR) with a pKi of 10.20, translating to a Ki of approximately 0.063 nM, which is significantly higher than the prototypical peptide DOR agonist DPDPE [1]. In functional studies, UFP-512 behaves as a DOP-selective full agonist with potency values more than 100-fold higher than DPDPE [1]. Furthermore, UFP-512 exhibits >150-fold selectivity for DOP sites over mu-opioid (MOP) and kappa-opioid (KOP) receptors, establishing it as a highly selective tool [1].

Opioid Receptor Receptor Binding Selectivity

UFP-512 Shows Greater Signaling Bias Toward G Protein-Mediated Cyclase Inhibition vs. SNC80 and DPDPE

UFP-512 exhibits a pronounced signaling bias, preferentially activating G protein-mediated adenylyl cyclase inhibition over β-arrestin-dependent receptor internalization. A direct comparative study using the operational model to calculate bias factors (ΔΔlog(τ/KA)) showed that UFP-512 is 132-fold more efficient at promoting cyclase inhibition over internalization compared to DPDPE [1]. This bias factor is significantly greater than that observed for the comparator DOR agonist SNC80, which demonstrated an 80-fold bias over DPDPE in the same assay [1]. This indicates that UFP-512 is more strongly biased toward G protein signaling than SNC80.

Functional Selectivity Biased Signaling cAMP

UFP-512 Elicits Antidepressant-Like Effects In Vivo Without Tolerance Development, Unlike SNC80

In the mouse forced swimming test (FST), acute administration of UFP-512 significantly reduced immobility time, an effect indicative of antidepressant-like activity [1]. Critically, this effect was maintained following chronic administration of UFP-512, with no signs of tolerance developing [1]. In contrast, repeated administration of the DOR agonist SNC80 in mice has been reported to produce a diminished effect in the FST, indicating the development of tolerance [2].

In Vivo Pharmacology Antidepressant Tolerance

UFP-512 Produces Anxiolytic-Like Effects in Multiple Behavioral Models, Blocked by Naltrindole

UFP-512 evokes significant anxiolytic-like effects in vivo, as demonstrated in both the mouse elevated plus maze and light-dark aversion assays [1]. These effects were fully prevented by pretreatment with the selective DOR antagonist naltrindole (3 mg/kg, s.c.), confirming the effects are DOR-mediated [1]. This provides a robust behavioral readout for DOR activation in anxiety models, establishing UFP-512 as a key pharmacological tool.

Anxiolytic Behavioral Pharmacology Elevated Plus Maze

UFP-512 Alleviates Chronic Inflammatory and Neuropathic Pain and Comorbid Depression via Nrf2 Activation

In a mouse model, intraperitoneal administration of UFP-512 inhibited chronic inflammatory pain (induced by complete Freund's adjuvant) and neuropathic pain (induced by chronic constriction of the sciatic nerve) [1]. Furthermore, UFP-512 reduced the depressive-like behaviors associated with persistent neuropathic pain [1]. Mechanistically, UFP-512 was found to increase or reestablish spinal cord protein levels of Nrf2 and HO-1 in mice with inflammatory or neuropathic pain, indicating a unique mechanism of action beyond pure DOR agonism [1].

Analgesia Neuropathic Pain Nrf2

Key Research Applications of UFP-512 for Neuroscience and Drug Discovery


Investigating Biased Signaling and Tolerance Mechanisms at the Delta-Opioid Receptor

UFP-512 is a premier research tool for dissecting the relationship between ligand bias, receptor regulation, and in vivo tolerance. Its strong bias toward G protein-mediated cyclase inhibition over β-arrestin-mediated internalization [1], combined with its lack of tolerance in behavioral models [2], makes it the ideal reference agonist for studies on functional selectivity at the DOR. Researchers can use UFP-512 to interrogate the specific signaling pathways responsible for sustained antidepressant-like effects and to compare with other DOR agonists that have different bias profiles.

Probing the Role of DOR in Mood Disorders and Developing Novel Antidepressants

Given its robust antidepressant- and anxiolytic-like effects in preclinical models [3], UFP-512 serves as a critical pharmacological tool for validating the DOR as a target for mood disorders. It can be used in genetic knockout models or in combination with other pharmacological tools to map the neural circuits and molecular mechanisms underlying DOR-mediated emotional regulation. Its lack of convulsant effects, a liability seen with some other DOR agonists like SNC80 [4], makes it a safer and more reliable tool for behavioral studies.

Exploring Dual-Action Analgesic Mechanisms: DOR Agonism and Nrf2 Activation

UFP-512 offers a unique opportunity to study a dual mechanism of action in chronic pain models. In addition to its DOR-mediated analgesic effects, it activates the Nrf2/HO-1 antioxidant pathway, which contributes to its efficacy in alleviating both inflammatory and neuropathic pain [5]. This makes UFP-512 a valuable compound for researchers investigating non-opioid analgesic mechanisms and for developing combination therapies that target both pain and associated depression.

Neuroprotective Studies in Models of Alzheimer's Disease and Neurodegeneration

Recent studies demonstrate that DOR activation by UFP-512, but not MOP activation, attenuates cognitive impairment, reduces beta-amyloid (Aβ) production and aggregation, and protects neurons from apoptosis in an APP/PS1 mouse model of Alzheimer's disease [6]. This positions UFP-512 as a key reagent for exploring the neuroprotective and anti-inflammatory roles of DOR signaling in the context of neurodegenerative diseases and for validating novel therapeutic targets within this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for UFP-512

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.